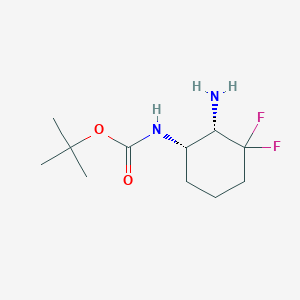

tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-amino-3,3-difluorocyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-5-4-6-11(12,13)8(7)14/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJOFFLXKZIGKK-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC([C@H]1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler organic molecules.

Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amines under specific conditions.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amino-substituted cyclohexane with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted cyclohexylcarbamates.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

- Mechanism of Action : The compound is believed to act as an inhibitor in certain enzymatic pathways, which can be beneficial in treating diseases like cancer and metabolic disorders.

- Case Studies : Research has demonstrated its efficacy in preclinical models for conditions such as diabetes and obesity. For instance, studies have shown that derivatives of this compound can modulate glucose metabolism and improve insulin sensitivity in animal models.

2. Antiviral Activity

Recent studies have explored the antiviral properties of this compound, particularly against viral infections such as influenza and coronaviruses. Its ability to inhibit viral replication makes it a candidate for further research in antiviral drug development.

Agricultural Applications

1. Pesticide Development

The compound's unique structure has led to its exploration as a potential pesticide or herbicide. Its fluorinated nature enhances its stability and effectiveness in various environmental conditions.

- Effectiveness : Preliminary studies indicate that compounds similar to this compound exhibit significant insecticidal activity against common agricultural pests.

- Environmental Impact : Research is ongoing to assess the environmental safety and degradation pathways of this compound to ensure sustainable agricultural practices.

Materials Science

1. Polymer Chemistry

In materials science, this compound is being studied for its potential use in developing new polymeric materials. Its ability to form stable bonds with various substrates makes it a valuable component in creating high-performance materials.

- Applications : Potential applications include coatings, adhesives, and composite materials that require enhanced durability and resistance to environmental stressors.

Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential inhibitor for metabolic disorders |

| Antiviral Activity | Effective against influenza and coronaviruses | |

| Agriculture | Pesticide Development | Significant insecticidal activity |

| Materials Science | Polymer Chemistry | Development of high-performance materials |

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of the difluoro groups can enhance the compound’s binding affinity and specificity, while the carbamate group can influence its stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared below with tert-butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (CAS: 1286275-26-0, molecular formula:C₁₈H₂₅BrN₂O₃ , molecular weight: 397.31 g/mol) , a structurally related carbamate derivative.

| Property | tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate | tert-butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate |

|---|---|---|

| Molecular Formula | C₁₁H₂₀F₂N₂O₂ | C₁₈H₂₅BrN₂O₃ |

| Molecular Weight (g/mol) | 250.29 | 397.31 |

| Substituents | 3,3-difluoro, 2-amino | 4-(2-bromobenzamido) |

| Stereochemistry | (1S,2S) configuration | Racemic (1R,4R) |

| Key Functional Groups | Fluorine, primary amine | Bromine, benzamide |

Functional Implications

Fluorine vs. Bromine Effects: The 3,3-difluoro substituent in the target compound enhances electronegativity and metabolic stability, making it resistant to oxidative degradation. Fluorine’s small atomic radius minimizes steric hindrance, favoring interactions with hydrophobic enzyme pockets . The 2-bromobenzamido group in the analog introduces a bulky aromatic substituent.

Amine vs. Benzamide Reactivity :

- The primary amine in the target compound is protected as a carbamate, enabling selective deprotection for downstream functionalization (e.g., peptide coupling).

- The benzamide group in the analog is less nucleophilic but serves as a hydrogen-bond acceptor, influencing solubility and target engagement.

Stereochemical Specificity :

- The (1S,2S) configuration of the target compound ensures precise spatial orientation for chiral recognition in enzymatic systems.

- The racemic (1R,4R) analog lacks enantiomeric purity, which may reduce selectivity in asymmetric synthesis or biological assays .

Limitations and Challenges

Biological Activity

Chemical Identity and Structure

- IUPAC Name : tert-butyl ((1S,2S)-2-amino-3,3-difluorocyclohexyl)carbamate

- CAS Number : 1374973-19-9

- Molecular Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- Structure : The compound features a tert-butyl group and a difluorocyclohexyl structure, which enhances its biological activity and stability due to the presence of fluorine atoms .

The biological activity of tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate is primarily attributed to its interaction with biological targets influenced by its structural components. The fluorinated cyclohexyl moiety is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. The amino group contributes to potential interactions with various receptors and enzymes in biological systems.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Some studies suggest that carbamate derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Neuroprotective Effects : Due to the structural similarity to known neuroprotective agents, this compound may exhibit protective effects on neuronal cells.

- Anti-inflammatory Properties : The presence of the amino group may facilitate anti-inflammatory responses by modulating cytokine production.

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on related carbamate compounds demonstrated significant inhibition of bacterial strains, suggesting potential applications in developing new antibiotics.

- Neuroprotective assays indicated that similar fluorinated compounds could reduce oxidative stress markers in neuronal cultures .

- In Vivo Studies :

Comparative Biological Activity Table

| Property | This compound | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Moderate effectiveness against Gram-positive bacteria | Carbamate derivatives |

| Neuroprotective Effects | Potentially reduces neuronal cell death | Fluorinated analogs |

| Anti-inflammatory | May modulate cytokine levels | Similar amino acid derivatives |

Synthesis and Reactivity

The synthesis of this compound typically involves several organic reactions. Key steps include:

- Formation of the carbamate from the corresponding amine and carbonic acid derivative.

- Introduction of the difluorocyclohexane moiety through nucleophilic substitution reactions.

The steric bulk from the tert-butyl group and the electronegative fluorine atoms influence the compound's reactivity profile, making it a valuable candidate for further medicinal chemistry explorations .

Q & A

Q. What are the key considerations for designing an efficient synthesis protocol for tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate?

- Methodological Answer : Focus on enantioselective synthesis using asymmetric catalysis. For example, asymmetric Mannich reactions (as demonstrated in tert-butyl carbamate derivatives) can be adapted by employing organocatalysts like proline derivatives or chiral Brønsted acids to achieve high enantiomeric excess . Optimize reaction conditions (temperature, solvent polarity) to stabilize intermediates and minimize racemization. Use orthogonal protecting groups for the amino functionality to prevent side reactions during fluorination steps.

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign diastereotopic protons and fluorine coupling patterns to confirm the 3,3-difluoro configuration and cyclohexane chair conformation.

- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, as shown in structurally similar carbamates .

- Chiral HPLC : Validate enantiopurity using chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection at 254 nm.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases, which can cleave the tert-butyloxycarbonyl (Boc) protecting group .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C) to identify decomposition pathways (e.g., Boc deprotection or ring-opening).

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Transition State Analysis : Use DFT (e.g., B3LYP/6-31G*) to model enantioselective steps and identify energy barriers for competing pathways .

- Solvent Effects : Simulate solvent interactions (e.g., THF vs. DCM) using COSMO-RS to predict reaction rates and selectivity .

- Example : In analogous carbamate syntheses, computational screening of catalysts reduced experimental iterations by 40% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks.

- Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange in the cyclohexane ring .

- Crystallography : Prioritize single-crystal data over solution-state NMR for absolute configuration assignments .

Q. How can researchers identify and mitigate byproducts formed during fluorination or Boc-deprotection steps?

- Methodological Answer :

- LC-MS Monitoring : Track reaction progress in real-time to detect early-stage byproducts (e.g., over-fluorinated species or Boc-cleaved intermediates) .

- Quenching Optimization : For fluorination, use controlled stoichiometry of DAST (diethylaminosulfur trifluoride) and low temperatures (–78°C) to minimize polyfluorination .

- Purification : Employ silica gel chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for polar impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.